1-(4-Chlorophenyl)-2-nitroethanone
Overview
Description
1-(4-Chlorophenyl)-2-nitroethanone is an organic compound characterized by the presence of a nitro group and a chlorophenyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-2-nitroethanone can be synthesized through several methods. One common approach involves the nitration of 1-(4-chlorophenyl)ethanone using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-2-nitroethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation: The ethanone moiety can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed:
Reduction: 1-(4-Chlorophenyl)-2-aminoethanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(4-Chlorophenyl)-2-nitroacetic acid.
Scientific Research Applications
1-(4-Chlorophenyl)-2-nitroethanone has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-nitroethanone involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chlorophenyl group can participate in binding interactions with proteins and enzymes, influencing their activity and function.
Comparison with Similar Compounds
1-(4-Bromophenyl)-2-nitroethanone: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
1-(4-Fluorophenyl)-2-nitroethanone: Contains a fluorine atom, which can influence the compound’s electronic properties and biological activity.
1-(4-Methylphenyl)-2-nitroethanone: The presence of a methyl group affects the compound’s steric and electronic characteristics.
Uniqueness: 1-(4-Chlorophenyl)-2-nitroethanone is unique due to the presence of the chlorine atom, which imparts specific reactivity patterns and influences its interactions with biological targets. The combination of the nitro and chlorophenyl groups makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-nitroethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c9-7-3-1-6(2-4-7)8(11)5-10(12)13/h1-4H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTIYGUWYOHFGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10282310 | |
Record name | 1-(4-chlorophenyl)-2-nitroethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10282310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5468-33-7 | |
Record name | NSC25392 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25392 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-chlorophenyl)-2-nitroethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10282310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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